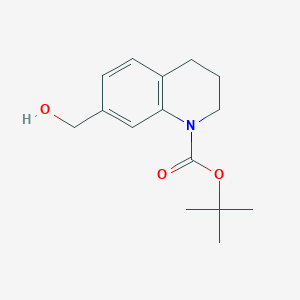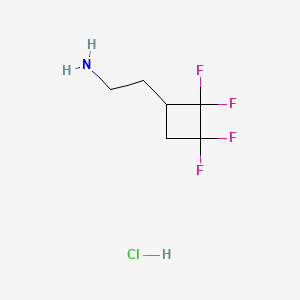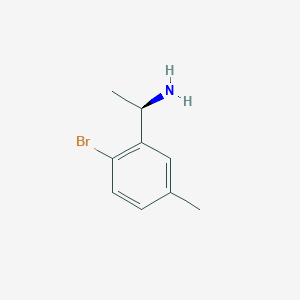
(R)-1-(2-Bromo-5-methylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-bromo-5-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-bromo-5-methylphenyl)ethan-1-amine typically involves the bromination of a methyl-substituted phenyl ring followed by the introduction of an amine group. One common method includes:
Bromination: The starting material, 2-methylphenyl, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-5-methylphenyl.
Amination: The brominated compound is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia (NH3) or an amine derivative, under suitable conditions to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding imines or nitriles.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups, thiols, or other amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea under basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxylated, thiolated, or aminated derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new catalytic systems.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
- Used in the design of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2-bromo-5-methylphenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- (1R)-1-(2-chloro-5-methylphenyl)ethan-1-amine
- (1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine
- (1R)-1-(2-iodo-5-methylphenyl)ethan-1-amine
Comparison:
Bromine vs. Other Halogens: The presence of bromine in (1R)-1-(2-bromo-5-methylphenyl)ethan-1-amine imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
Methyl Group Position: The position of the methyl group on the phenyl ring can affect the compound’s steric and electronic properties, leading to differences in reactivity and interaction with molecular targets.
This article provides a general framework for understanding (1R)-1-(2-bromo-5-methylphenyl)ethan-1-amine. For detailed and specific information, consulting scientific literature and experimental data is recommended.
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromo-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
Clave InChI |
IZQJCORRPIODPA-SSDOTTSWSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)Br)[C@@H](C)N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


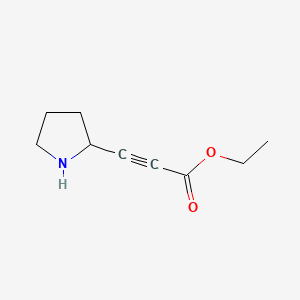




![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
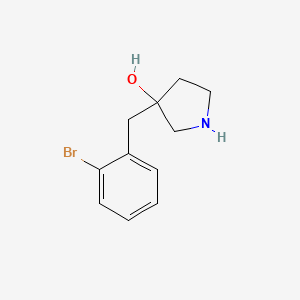
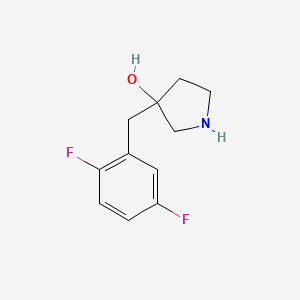
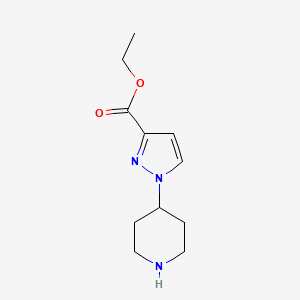
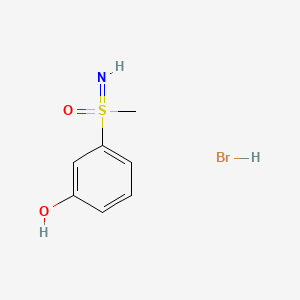
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
